molecular formula C26H26N6O2 B271876 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine

Cat. No. B271876
M. Wt: 454.5 g/mol
InChI Key: PILSHGIYSUFYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as ETT or Ethyl-NT and is a selective agonist for the trace amine-associated receptor 1 (TAAR1).

Mechanism of Action

ETT is a selective agonist for the N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues. The activation of this compound by ETT leads to the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. ETT has been found to modulate the release of dopamine, serotonin, and norepinephrine, among other neurotransmitters.
Biochemical and Physiological Effects:
ETT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of the dopaminergic system, which is involved in the regulation of reward and motivation. It has also been found to modulate the release of serotonin, which is involved in the regulation of mood and anxiety. ETT has been found to have anti-inflammatory effects, which may be mediated by the regulation of the immune system.

Advantages and Limitations for Lab Experiments

ETT has several advantages for lab experiments. It is a highly selective agonist for the N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine receptor, which allows for the specific modulation of this receptor. It has also been extensively studied in animal models, which provides a wealth of information regarding its potential therapeutic applications. However, ETT has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, the synthesis of ETT is complex and may be challenging for some researchers.

Future Directions

For the study of ETT include the investigation of its potential therapeutic applications, long-term effects and safety profile, synthesis methods, and potential interactions with other compounds.

Synthesis Methods

The synthesis of ETT involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazol-5-amine, followed by the reaction with 3-(2-bromoethyl)indole. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride. This synthesis method has been optimized for high yield and purity and has been extensively studied in the literature.

Scientific Research Applications

ETT has been found to have potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects. It has also been found to have potential applications in the treatment of addiction, schizophrenia, and Parkinson's disease. ETT has been extensively studied in animal models, and its potential therapeutic applications are currently being investigated in clinical trials.

properties

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C26H26N6O2/c1-2-33-25-16-19(17-27-15-14-20-18-28-23-11-7-6-10-22(20)23)12-13-24(25)34-26-29-30-31-32(26)21-8-4-3-5-9-21/h3-13,16,18,27-28H,2,14-15,17H2,1H3

InChI Key

PILSHGIYSUFYAF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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